

Synthesis of Pyrazolo[3,, "b"]pyridines: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: 5-Bromo-4,6-dimethyl-1*H*-pyrazolo[3,4-*b*]pyridin-3-amine

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For researchers, scientists, and drug development professionals, this document provides detailed experimental procedures for the synthesis of pyrazolo[3,4-*b*]pyridines, a class of heterocyclic compounds with significant therapeutic potential. These compounds are recognized for their diverse biological activities, including as kinase inhibitors and anti-cancer agents.^{[1][2]} The following protocols are based on established and innovative synthetic strategies, offering a guide to their preparation and modification.

Method 1: Cascade Reaction of 1,4-Dihydropyrano[2,3-*c*]pyrazoles

A novel and efficient approach for synthesizing pyrazolo[3,4-*b*]pyridine-5-carboxylate scaffolds involves a sequential opening and closing cascade reaction of 1,4-dihydropyrano[2,3-*c*]pyrazole-5-carbonitriles with aniline.^[3] This method is notable for its mild, room temperature conditions and the use of an environmentally benign, reusable amorphous carbon-supported sulfonic acid (AC-SO₃H) catalyst.^[3]

Experimental Protocol

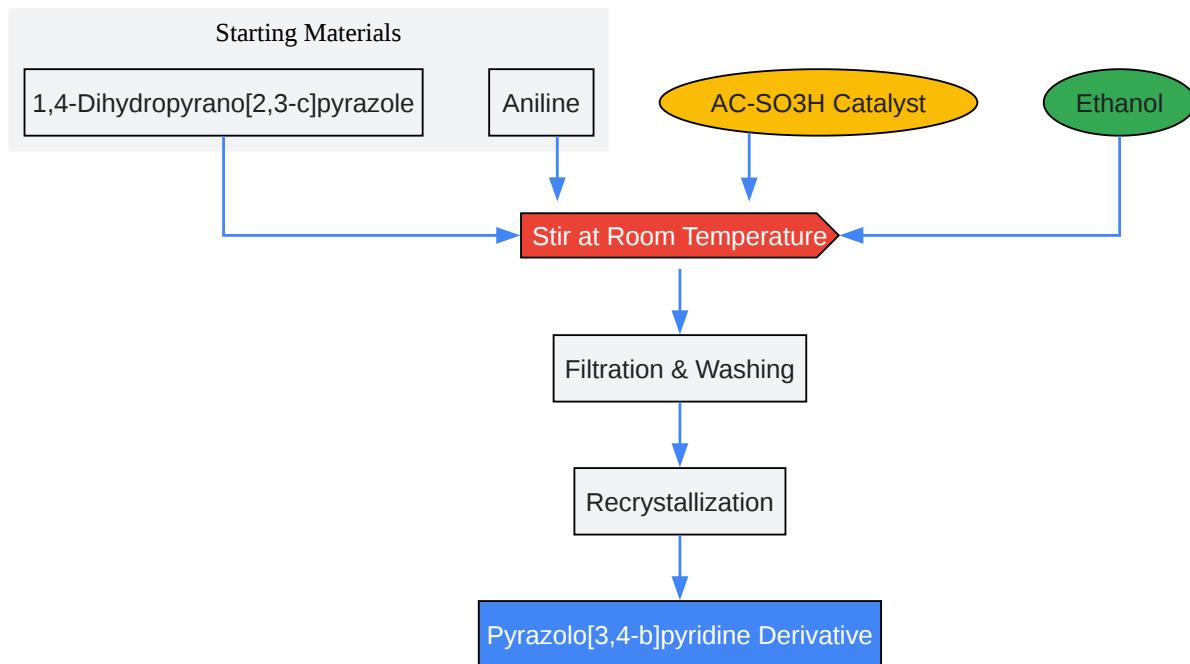
A mixture of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-*c*]pyrazole-5-carbonitrile (1.0 equiv.), aniline (1.0 equiv.), and AC-SO₃H (catalytic amount) in ethanol is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon

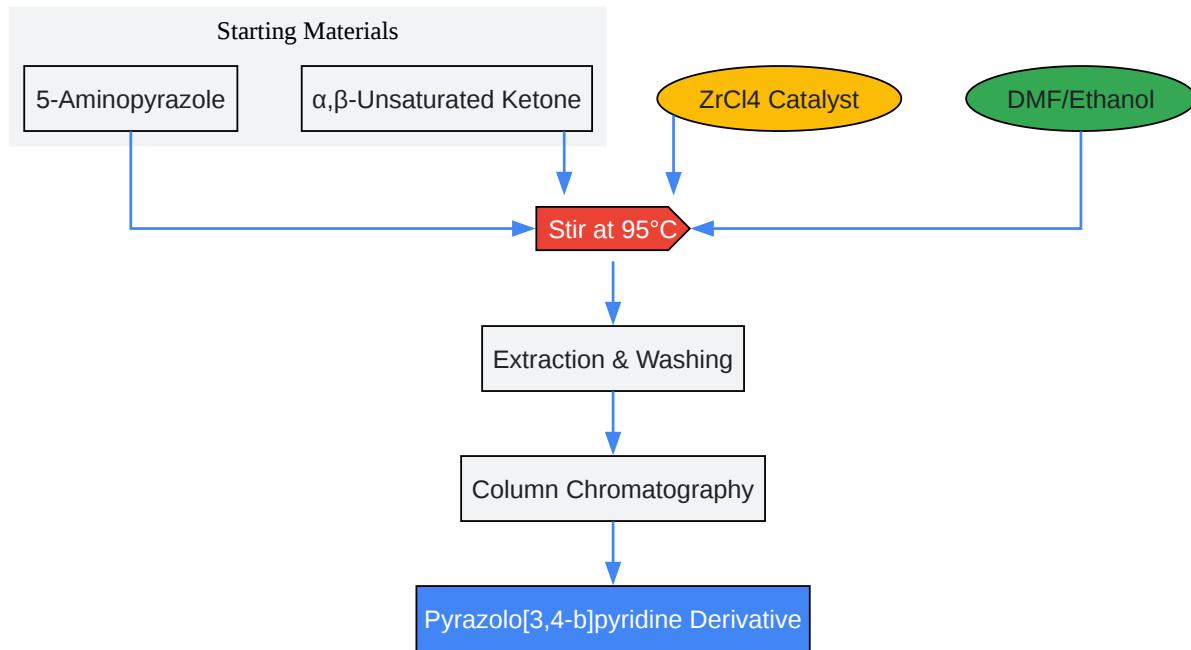
completion, the reaction mixture is filtered and the solid residue is washed with ethanol. The crude product is then purified by recrystallization from ethanol to yield the desired ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[3] A gram-scale synthesis using this method has been reported to achieve a yield of up to 80%. [3]

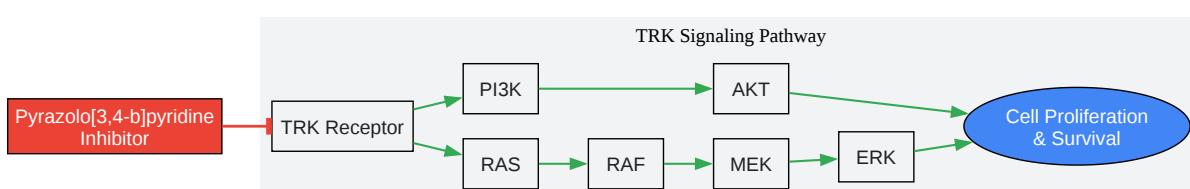
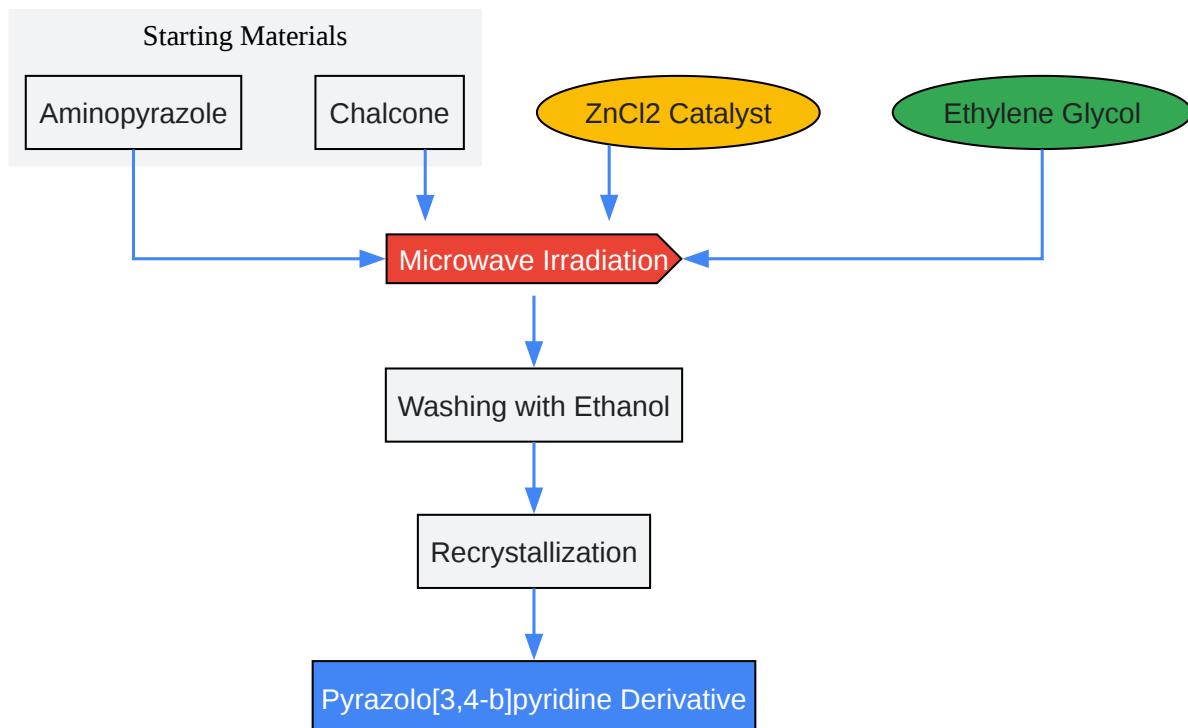
Tabulated Data: Reaction Parameters and Yields

Starting Material	Catalyst	Solvent	Temperature	Time (min)	Yield (%)
6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyran- o[2,3-c]pyrazole-5-carbonitrile	AC-SO ₃ H	Ethanol	Room Temp.	30-45	up to 80

Experimental Workflow







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